molecular formula C25H19ClFN3O2 B2829181 3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-61-2

3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2829181
CAS No.: 866809-61-2
M. Wt: 447.89
InChI Key: SOOZAZYGALFFAT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole-quinoline scaffold. Key structural features include:

  • Position 5: A 2-fluorophenylmethyl substituent, introducing steric bulk and fluorine-mediated polarity.
  • Positions 7 and 8: Methoxy groups, improving solubility and modulating electronic interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-31-22-11-18-21(12-23(22)32-2)30(13-16-5-3-4-6-20(16)27)14-19-24(28-29-25(18)19)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOZAZYGALFFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrazole ring through cyclization reactions. The chlorophenyl, fluorobenzyl, and dimethoxy groups are then introduced via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and mechanochemical synthesis can be employed to enhance efficiency and reduce waste. Optimization of reaction parameters and the use of green chemistry principles are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for imaging and detecting biomolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name / ID Position 3 Substituent Position 5 Substituent Key Modifications Molecular Formula (Mass) Potential Biological Implications
Target Compound 4-Chlorophenyl 2-Fluorophenylmethyl 7,8-Dimethoxy C₂₆H₂₀ClFN₃O₂ (~468.1 Da) Optimized solubility and target affinity
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl 3-Methylbenzyl Fluorine at position 3; methyl at 5 C₂₆H₂₂FN₃O₂ (427.479 Da) Reduced electron-withdrawing effect vs Cl
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline 4-Methoxyphenyl 4-Chlorophenylmethyl Methoxy at 3; Cl at 5 C₂₇H₂₂ClN₃O₃ (~480.9 Da) Enhanced solubility (OCH₃) but lower potency
8-Fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 4-Fluorophenyl 2-Methoxyphenylmethyl Fluoro at 8; methoxy at 5 C₂₅H₁₈F₂N₃O₂ (~454.1 Da) Ortho-methoxy may hinder binding
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline 4-Ethylphenyl 3-Fluorobenzyl Fused dioxane ring C₂₇H₂₂FNO₂ (~435.5 Da) Improved metabolic stability

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